

Potential off-target effects of BMS-779788 in research

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Compound of Interest

Compound Name: BMS-779788

Cat. No.: B606250

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Technical Support Center: BMS-779788

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using **BMS-779788**. The information focuses on understanding and identifying potential off-target effects to ensure accurate experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My cellular phenotype does not align with known LXR activation effects. Could off-target effects of **BMS-779788** be responsible?

A1: It is possible. While **BMS-779788** is a potent partial agonist of Liver X Receptors (LXRs), particularly LXR β , unexpected phenotypes could arise from interactions with other cellular proteins.^{[1][2]} All small molecules have the potential for off-target binding, and it is crucial to validate that the observed effects are indeed mediated by the intended target.

Q2: What are the primary molecular targets of **BMS-779788**?

A2: The primary targets of **BMS-779788** are the nuclear receptors LXR α and LXR β .^{[2][3]} It acts as a partial agonist with higher potency for LXR β .^[3] LXR activation leads to the transcription of genes involved in reverse cholesterol transport and lipid metabolism.^{[4][5]}

Q3: What are the known "on-target" side effects of LXR agonists like **BMS-779788**?

A3: A primary on-target side effect of LXR agonists is the induction of lipogenesis (fatty acid and triglyceride synthesis) in the liver.^{[1][4]} This is predominantly mediated by LXR α activation.^[1] **BMS-779788** was designed as an LXR β -selective partial agonist to minimize this effect, showing a better therapeutic window in non-human primates compared to full pan-agonists.^{[1][4]}

Q4: How can I experimentally distinguish between on-target and off-target effects of **BMS-779788**?

A4: A definitive way to differentiate on-target from off-target effects is to use a cellular system where the intended targets (LXR α and LXR β) are genetically knocked out or knocked down (e.g., using CRISPR/Cas9 or siRNA). If the biological effect of **BMS-779788** persists in the absence of LXRs, it strongly suggests an off-target mechanism.

Q5: Are there any published broad screening results (e.g., KinomeScan) for **BMS-779788** to indicate potential off-targets?

A5: Based on currently available public information, broad screening data for **BMS-779788** against a wide panel of kinases (KinomeScan) or other protein families to identify specific off-targets have not been published. Therefore, researchers should be cautious and consider empirical testing if off-target effects are suspected.

Troubleshooting Guide

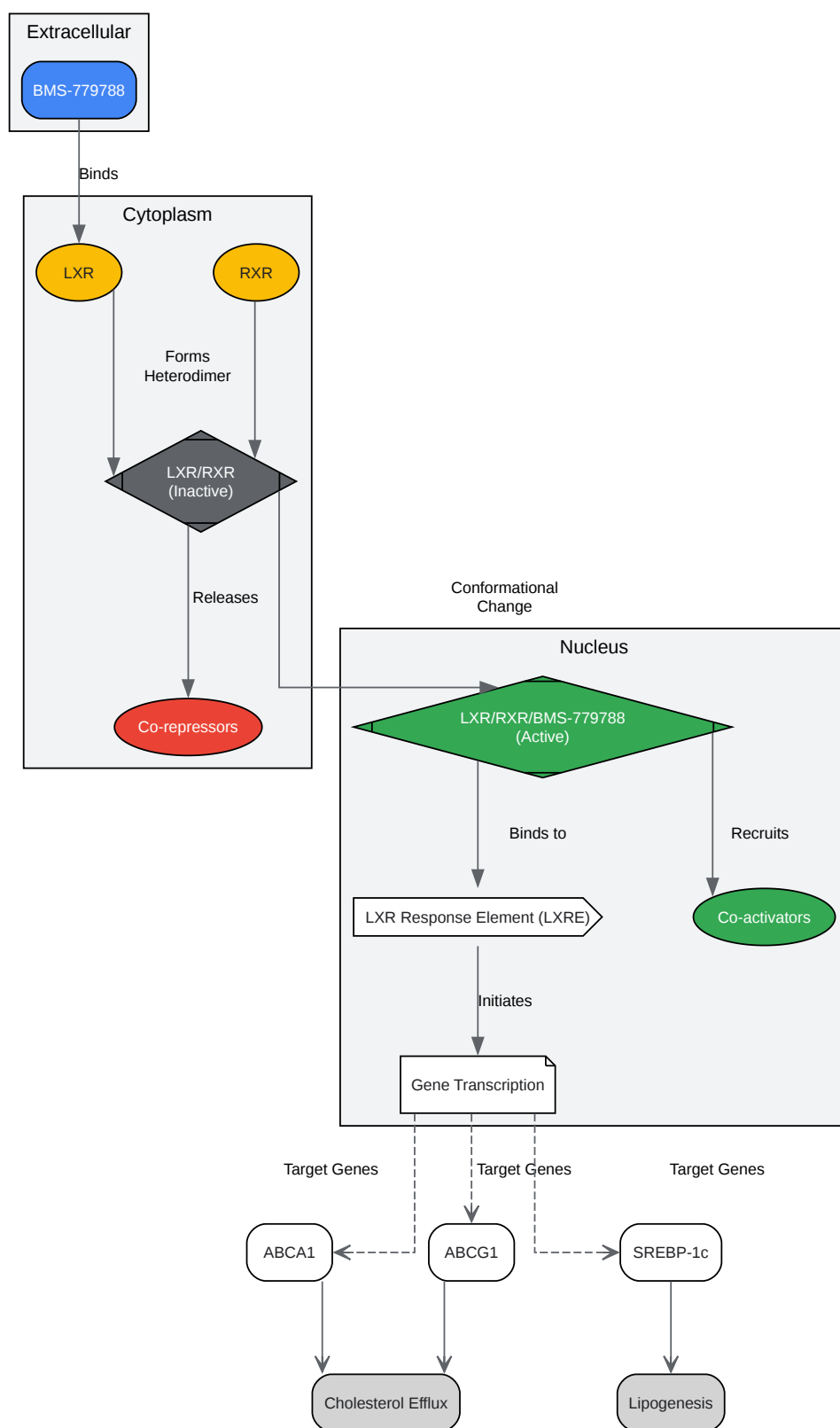
Observed Issue	Potential Cause (Off-Target Related)	Recommended Action
Unexpected changes in cell signaling pathways unrelated to LXR.	BMS-779788 may be interacting with one or more kinases or other signaling proteins.	Perform a proteome-wide thermal shift assay (e.g., CETSA) to identify proteins that are stabilized by BMS-779788 binding. Follow up with targeted functional assays for any identified candidates.
Cellular toxicity at concentrations expected to be specific for LXR activation.	The observed toxicity may be due to inhibition or activation of an unforeseen essential protein.	Determine the IC50 for toxicity and compare it to the EC50 for LXR target gene activation (e.g., ABCA1). A significant difference may suggest an off-target liability.
Inconsistent results between different cell lines.	Cell lines may have varying expression levels of a potential off-target protein.	Validate key findings in multiple, unrelated cell lines. Consider using cell lines with genetic knockouts of suspected off-target proteins for further confirmation.
Discrepancy between in vitro and in vivo outcomes.	Pharmacokinetics, metabolism, or interactions with proteins present in vivo but not in cell culture could lead to different off-target profiles.	While complex to deconvolve, consider performing ex vivo experiments on tissues from treated animals to assess target engagement and off-target pathway modulation.

Quantitative Data

Table 1: In Vitro Activity of **BMS-779788** against LXR Isoforms

Target	Assay Type	Value	Reference
LXR α	Partial Agonist IC50	68 nM	[3]
LXR β	Partial Agonist IC50	14 nM	[3]
ABCA1/ABCG1 Induction (Human Whole Blood)	EC50	1.2 μ M (55% efficacy)	[3][6]
LXR Target Gene Induction (in vivo)	EC50	610 nM	[1][4][7]

Signaling Pathways and Experimental Workflows





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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

Email: info@benchchem.com